molecular formula C17H16F2N2O3 B3002362 N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide CAS No. 1351659-80-7

N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Cat. No.: B3002362
CAS No.: 1351659-80-7
M. Wt: 334.323
InChI Key: YKVGAKJNSCGPNS-UHFFFAOYSA-N
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Description

N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a synthetic oxalamide derivative of interest in chemical and pharmaceutical research. This compound features a 3,4-difluorophenyl group and a 2-hydroxy-3-phenylpropyl chain, structural motifs often associated with potential bioactivity. Oxalamide derivatives are explored in various scientific fields, including as potential inhibitors for specific biological targets. Researchers value this compound for its use as a building block in medicinal chemistry and its utility in probing biochemical pathways. The mechanism of action for this specific compound is [currently under investigation / believed to involve interaction with a specific target, such as an enzyme or receptor]. Its structure suggests potential for [e.g., modulating protein-protein interactions or enzyme activity]. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-(2-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c18-14-7-6-12(9-15(14)19)21-17(24)16(23)20-10-13(22)8-11-4-2-1-3-5-11/h1-7,9,13,22H,8,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVGAKJNSCGPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a chemical compound characterized by its unique structure and potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C17H16F2N2O3
  • Molecular Weight : 334.32 g/mol
  • CAS Number : 1351659-80-7
PropertyValue
Molecular FormulaC17H16F2N2O3
Molecular Weight334.32 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves several synthetic steps including the formation of oxalamide linkages through reactions involving appropriate amines and oxalic acid derivatives. The detailed synthetic route is critical for ensuring the purity and yield of the final product, which can be assessed using techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxalamide derivatives. For instance, a related compound demonstrated significant cytotoxic activity against various cancer cell lines, including lung cancer cells (A549). The IC50 values observed were promising, indicating that modifications in the oxalamide structure could enhance biological efficacy.

  • Cytotoxicity Studies :
    • A study reported that derivatives similar to this compound exhibited varying degrees of cytotoxicity against A549 cells, with some compounds showing IC50 values as low as 11.20 µg/mL .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This is often mediated by the modulation of key signaling pathways involved in cell survival and proliferation.

Antioxidant Activity

The antioxidant properties of oxalamides have also been explored. Compounds in this class have shown moderate antioxidant activity, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells.

Case Study 1: Anticancer Efficacy

A recent investigation into similar oxalamide compounds revealed that certain modifications could significantly enhance their anticancer properties. In vitro tests indicated that derivatives with specific fluorine substitutions displayed improved binding affinity to cancer cell receptors, leading to increased cytotoxic effects .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound may effectively bind to proteins involved in cancer progression, providing a rational basis for its use as an anticancer agent .

Scientific Research Applications

A. Medicinal Chemistry

N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has garnered interest in drug development due to its potential as a therapeutic agent. Its structure suggests possible interactions with specific biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic processes, potentially leading to applications in treating diseases like cancer or diabetes.
  • Receptor Modulation: Its binding affinity to receptors can be explored for developing drugs that modulate physiological responses.

B. Material Science

In material science, this oxalamide can be utilized to create advanced materials with tailored properties:

  • Polymer Synthesis: The compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties.
  • Nanomaterials: Its unique chemical structure may facilitate the development of nanomaterials for applications in electronics or photonics.

C. Organic Synthesis

As a versatile building block, this compound is valuable in organic synthesis:

  • Reagent in Reactions: It can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions.
  • Intermediate for Complex Molecules: The compound can be used to synthesize more complex organic molecules that are important in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

  • Anticancer Activity: Research has shown that derivatives of oxalamides exhibit cytotoxic effects against various cancer cell lines. Studies suggest that this compound may demonstrate similar properties due to its structural features.
  • Antimicrobial Properties: Preliminary investigations indicate that oxalamides possess antimicrobial activity. This compound could be further explored for developing new antibiotics or antimicrobial agents.
  • Chemical Reactivity Studies: Research focusing on the reactivity of fluorinated compounds highlights the enhanced stability and reactivity offered by fluorine substituents, making this compound a candidate for further exploration in synthetic methodologies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include differences in halogenation (F, Cl), hydroxyl positioning, and aromatic substituents, which influence molecular weight, polarity, and bioavailability.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound* N/A C₁₇H₁₆F₂N₂O₃ ~334 (estimated) 3,4-difluorophenyl; 2-hydroxy-3-phenylpropyl
N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide 1351645-83-4 C₁₇H₁₃F₅N₂O₃ 388.29 3,4-difluorophenyl; 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide 1351621-86-7 C₁₇H₁₆ClFN₂O₃ 350.8 3-chloro-4-fluorophenyl; 2-hydroxy-2-phenylpropyl
N1-(3,4-difluorophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide 1797191-45-7 C₁₉H₁₉F₂N₂O₅ ~408 (estimated) 3,4-difluorophenyl; 2-hydroxyethyl with 3,4-dimethoxyphenyl
N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide 1396675-02-7 C₂₄H₂₂FN₂O₃ 392.4 3-fluorophenyl; biphenyl-substituted hydroxypropyl

*Note: The target compound’s molecular weight is estimated based on structural similarity.

Key Observations:
  • Halogenation : Fluorine and chlorine substituents enhance metabolic stability and binding affinity but may increase molecular weight (e.g., 388.29 for the trifluoro analog ).
  • Hydroxyl Positioning: The 2-hydroxy group in the target compound and its analogs improves water solubility compared to non-hydroxylated variants .
Insights:
  • Hydroxyl groups facilitate glucuronidation, a high-capacity detoxification pathway, suggesting a favorable safety profile at moderate doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving coupling reactions between activated oxalyl chloride derivatives and substituted amines. For example:

React 3,4-difluoroaniline with ethyl oxalyl chloride in dichloromethane (DCM) under inert conditions to form the intermediate oxalamide .

Purify intermediates via silica gel flash chromatography (ethyl acetate/hexane gradients) to remove unreacted starting materials .

Couple the intermediate with 2-hydroxy-3-phenylpropylamine using a carbodiimide coupling agent (e.g., EDC/HOBt) in DCM or DMF .

  • Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to achieve >95% purity. LC-MS and ¹H NMR are critical for verifying structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Key Techniques :

  • LC-MS (APCI+) : Confirm molecular weight (e.g., observed [M+H]+ at m/z 439.19 for related analogs) .
  • ¹H/¹³C NMR : Identify substituent-specific signals (e.g., aromatic protons at δ 7.41–7.82 ppm for fluorophenyl groups; hydroxypropyl protons at δ 3.56–5.48 ppm) .
  • HPLC : Monitor purity using reverse-phase methods (e.g., 97.9% purity achieved for antiviral analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Fluorine Substitution : The 3,4-difluorophenyl group enhances metabolic stability and target binding affinity compared to chlorophenyl analogs, as fluorine’s electronegativity improves hydrophobic interactions .
  • Hydroxypropyl Chain : The 2-hydroxy-3-phenylpropyl moiety increases solubility and enables hydrogen bonding with biological targets (e.g., HIV gp120 in antiviral studies) .
    • Experimental Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., soluble epoxide hydrolase) or antiviral activity in cell-based models .

Q. How can researchers resolve discrepancies in synthetic yields or purity across studies?

  • Data Contradiction Analysis :

  • Yield Variability : Differences in reaction conditions (e.g., solvent choice, catalyst loading) may explain yield discrepancies. For example, using DMAP as a catalyst improved oxalamide coupling yields from 36% to 53% in related compounds .
  • Purity Issues : Contaminants from incomplete coupling can be mitigated via trituration with diethyl ether or repeated column chromatography .
    • Recommendations : Standardize reaction protocols (temperature, solvent) and validate purity with orthogonal techniques (e.g., NMR + HPLC) .

Q. What strategies are effective for improving the compound’s bioavailability in pharmacological studies?

  • Advanced Methodologies :

  • Prodrug Design : Modify the hydroxypropyl group with ester linkages to enhance membrane permeability, followed by enzymatic cleavage in vivo .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to prolong circulation time, as demonstrated for structurally similar oxalamides .
    • Validation : Use pharmacokinetic studies (e.g., Cₘₐₓ, AUC) in rodent models to compare bioavailability .

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